1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that belongs to the family of imidazolidines. This compound has gained interest in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical And Physiological Effects
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anticonvulsant effects by reducing the severity and frequency of seizures.
Advantages And Limitations For Lab Experiments
One advantage of using 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine in lab experiments is its potential as a chiral auxiliary in asymmetric synthesis. It has also shown promising results in reducing the growth of cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Future Directions
There are several future directions for research on 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. One direction is to further investigate its potential as a chiral auxiliary in asymmetric synthesis. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Finally, research is needed to determine the mechanism of action of this compound and to identify potential targets for its use in scientific research.
Synthesis Methods
The synthesis of 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine involves a multistep process. The first step involves the reaction of 2,6-dichlorobenzaldehyde with benzylamine to form 2,6-dichlorobenzylidenebenzylamine. The second step involves the reaction of 2,6-dichlorobenzylidenebenzylamine with benzylamine and formaldehyde to form 1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine has potential applications in scientific research. It has been studied for its anticonvulsant, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis. The compound has shown promising results in reducing the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
307340-16-5 |
---|---|
Product Name |
1,3-Dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
Molecular Formula |
C23H22Cl2N2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(2,6-dichlorophenyl)imidazolidine |
InChI |
InChI=1S/C23H22Cl2N2/c24-20-12-7-13-21(25)22(20)23-26(16-18-8-3-1-4-9-18)14-15-27(23)17-19-10-5-2-6-11-19/h1-13,23H,14-17H2 |
InChI Key |
VMTMXKDQFALPCR-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.